molecular formula C6H9ClN2O2S2 B6222014 3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride CAS No. 2758006-48-1

3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride

Cat. No.: B6222014
CAS No.: 2758006-48-1
M. Wt: 240.7 g/mol
InChI Key: UZDCLRCUVYGMJZ-UHFFFAOYSA-N
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Description

3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride is an organosulfur compound that contains both amine and sulfonamide functional groups

Properties

CAS No.

2758006-48-1

Molecular Formula

C6H9ClN2O2S2

Molecular Weight

240.7 g/mol

IUPAC Name

3-amino-4-sulfanylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C6H8N2O2S2.ClH/c7-5-3-4(12(8,9)10)1-2-6(5)11;/h1-3,11H,7H2,(H2,8,9,10);1H

InChI Key

UZDCLRCUVYGMJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)S.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Industrial production methods may involve scaling up this reaction to produce the compound in larger quantities.

Chemical Reactions Analysis

3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group into sulfinyl or sulfonyl groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine and sulfonamide groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. For example, sulfonamide compounds are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride can be compared with other sulfonamide compounds such as:

The uniqueness of 3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride lies in its specific functional groups and the potential for diverse applications in various fields.

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